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Compound of Interest

Compound Name: Danifexor

Cat. No.: B15615045

This guide provides a detailed comparison of Danicopan as an add-on therapy in patients with
paroxysmal nocturnal hemoglobinuria (PNH) experiencing clinically significant extravascular
hemolysis (EVH) despite standard-of-care treatment with C5 inhibitors.

Introduction to PNH and Therapeutic Strategies

Paroxysmal nocturnal hemoglobinuria (PNH) is a rare, life-threatening blood disorder
characterized by the destruction of red blood cells (hemolysis). This hemolysis is driven by an
overactive complement system, a part of the immune system. The standard of care for PNH
involves treatment with C5 inhibitors, such as eculizumab and ravulizumab, which effectively
control intravascular hemolysis (IVH). However, a subset of patients treated with C5 inhibitors
continues to experience clinically significant extravascular hemolysis (EVH), leading to
persistent anemia and other symptoms.

Danicopan is an oral inhibitor of Factor D, a critical component of the alternative pathway of the
complement system. By inhibiting Factor D, Danicopan aims to control the extravascular
hemolysis that persists in some C5 inhibitor-treated patients.

Clinical Trial Data: The ALPHA Phase lll Study

The pivotal ALPHA Phase lll clinical trial evaluated the efficacy and safety of Danicopan as an
add-on therapy to the C5 inhibitors ravulizumab or eculizumab in PNH patients with clinically
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significant EVH.

The primary endpoint of the ALPHA trial was the change in hemoglobin (Hb) levels from

baseline at 12 weeks. The study demonstrated that Danicopan, when added to a C5 inhibitor,

led to statistically significant improvements in hemoglobin levels and other key markers of

hemolysis compared to placebo.

Efficacy Endpoint

Danicopan + C5 Inhibitor

Placebo + C5 Inhibitor

Mean Change in Hemoglobin
(g/dL) at 12 Weeks

2.94

Patients with >2 g/dL Hb
Increase at 12 weeks

Mean Change in Absolute
Reticulocyte Count (x10%/L) at
12 Weeks

Transfusion Avoidance Rate
(%) at 12 Weeks

Mean Change in FACIT-
Fatigue Score at 12 Weeks

Data presented is based on the primary analysis at 12 weeks. Long-term extension data has

shown sustained improvements.

Danicopan was generally well-tolerated in the ALPHA trial. The most common treatment-

emergent adverse events (TEAES) are summarized below.
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Adverse Event (210% incidence) Danicopan + C5 Inhibitor (%)
COVID-19 21.3
Diarrhoea 15.0
Headache 15.0
Pyrexia (Fever) 13.8
Nausea 12.5
Fatigue 10.0

No new safety signals were identified during the trial.

Experimental Protocols
The ALPHA Phase Il trial was a randomized, double-blind, placebo-controlled study.
o Participants: Patients with PNH experiencing clinically significant EVH (Hemoglobin <9.5

g/dL and Absolute Reticulocyte Count 2120 x 10°/L) despite stable treatment with
eculizumab or ravulizumab.[1]

« Intervention: Participants were randomized to receive either oral Danicopan (150 mg three
times daily) or a placebo, in addition to their ongoing C5 inhibitor therapy.[1]

» Duration: The primary treatment period was 12 weeks, followed by an open-label extension
period where all patients could receive Danicopan.[1][2]

e Primary Endpoint: The primary efficacy endpoint was the change from baseline in
hemoglobin concentration at week 12.[1]

e Secondary Endpoints: Key secondary endpoints included the proportion of patients
achieving a hemoglobin increase of =2 g/dL, transfusion avoidance, changes in absolute
reticulocyte count, and patient-reported outcomes on fatigue (FACIT-Fatigue scale).[1][2]

Mechanism of Action and Clinical Trial Workflow
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The following diagrams illustrate the signaling pathway targeted by Danicopan and the
workflow of the ALPHA clinical trial.
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Mechanism of Action of Danicopan and C5 Inhibitors.
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ALPHA Phase Il Clinical Trial Workflow.

Conclusion

The ALPHA Phase lll trial results suggest that Danicopan, as an add-on therapy to C5
inhibitors, is an effective treatment for PNH patients who experience clinically significant
extravascular hemolysis. The oral administration of Danicopan offers a potential improvement
in convenience for patients. The long-term data from the ALPHA trial demonstrates sustained
efficacy and a consistent safety profile.[1] These findings position Danicopan as a promising
new therapeutic option to address an unmet need in a specific subpopulation of PNH patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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